Benzoic acid, 2-[(4-bromobenzoyl)amino]- Benzoic acid, 2-[(4-bromobenzoyl)amino]-
Brand Name: Vulcanchem
CAS No.: 100874-12-2
VCID: VC16251102
InChI: InChI=1S/C14H10BrNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C14H10BrNO3
Molecular Weight: 320.14 g/mol

Benzoic acid, 2-[(4-bromobenzoyl)amino]-

CAS No.: 100874-12-2

Cat. No.: VC16251102

Molecular Formula: C14H10BrNO3

Molecular Weight: 320.14 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-[(4-bromobenzoyl)amino]- - 100874-12-2

Specification

CAS No. 100874-12-2
Molecular Formula C14H10BrNO3
Molecular Weight 320.14 g/mol
IUPAC Name 2-[(4-bromobenzoyl)amino]benzoic acid
Standard InChI InChI=1S/C14H10BrNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Standard InChI Key HXYGUIBNBZJOOW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Benzoic acid, 2-[(4-bromobenzoyl)amino]- features a benzanilide backbone with distinct functional groups:

  • A 2-aminobenzoic acid moiety (C₇H₆NO₂), providing carboxylic acid and primary amine groups.

  • A 4-bromobenzoyl group (C₇H₄BrO), introducing bromine at the para position of the benzene ring.
    The amide bond (-NH-C=O) bridges these components, yielding the molecular formula C₁₄H₁₀BrNO₃ and a molecular weight of 320.1 g/mol.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀BrNO₃
Molecular Weight320.1 g/mol
CAS Registry Number2159-40-2
Functional GroupsCarboxylic acid, amide, bromine
Predicted SolubilityLow in water; soluble in DMSO

The bromine atom’s electronegativity enhances the compound’s polarity, influencing its solubility and reactivity. Infrared (IR) spectroscopy would reveal characteristic peaks for the carboxylic acid (∼1700 cm⁻¹), amide (∼1650 cm⁻¹), and aromatic C-Br (∼550 cm⁻¹).

Stereoelectronic Effects

The electron-withdrawing bromine meta-directs electrophilic substitution reactions, while the carboxylic acid group increases acidity (pKa ≈ 4.2). The amide linkage participates in hydrogen bonding, affecting crystallization and biological interactions .

Synthetic Routes and Optimization

Conventional Synthesis Strategies

The compound is typically synthesized via amide coupling between 4-bromobenzoyl chloride and 2-aminobenzoic acid:

  • Activation: 4-Bromobenzoyl chloride reacts with 2-aminobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Base Addition: Triethylamine (TEA) neutralizes HCl byproduct.

  • Workup: Precipitation in ice-water yields crude product, purified via recrystallization .

Table 2: Representative Reaction Conditions

ParameterCondition
SolventTHF
Temperature0–25°C
Molar Ratio (Acid:Cl)1:1.1
BaseTriethylamine
Yield75–85%

Alternative Pathways

A patent (CN112745239A) describes hydroxamic acid intermediates for synthesizing aminobenzoates . While developed for 4-aminobenzoic acid derivatives, this method could adapt to brominated analogs:

  • Hydroxamate Formation: React 1,4-phthalic acid derivatives with hydroxylamine.

  • Larsen Rearrangement: Thermally rearrange hydroxamates to aminobenzoates.

  • Acidification: Convert salts to free carboxylic acids .

This route avoids hazardous nitration steps, aligning with green chemistry principles. For example, refluxing potassium 4-carboxybenzoyl hydroxamate in acetonitrile/water (2.5:1) at 110°C for 2 hours achieved 89.8% yield of 4-aminobenzoic acid .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. For instance, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C could yield biphenyl derivatives .

Carboxylic Acid Modifications

The -COOH group allows esterification or amidation. Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with alcohols or amines:

  • Esterification: Methanol in pyridine produces methyl esters.

  • Amidation: Ammonia in ethanol forms primary amides.

Biological and Industrial Applications

Material Science Applications

As a halogenated building block, the compound serves in polymer synthesis (e.g., flame retardants) and metal-organic frameworks (MOFs). Its rigid aromatic structure aids in constructing crystalline materials with tailored porosity .

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